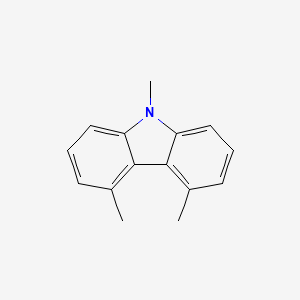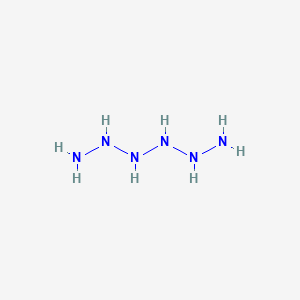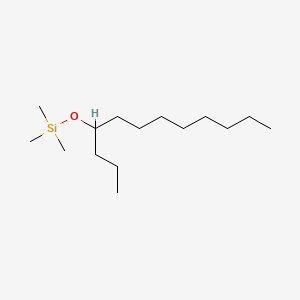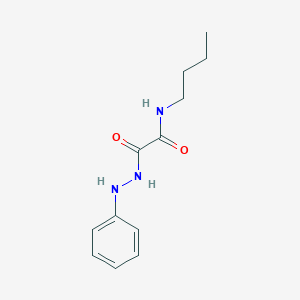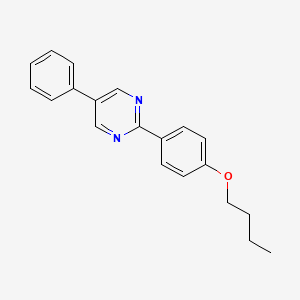
2-(4-Butoxyphenyl)-5-phenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Butoxyphenyl)-5-phenylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes both butoxyphenyl and phenyl groups, makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxyphenyl)-5-phenylpyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-butoxyaniline with benzaldehyde to form an intermediate Schiff base, which is then cyclized with a suitable reagent like ammonium acetate to form the pyrimidine ring. The reaction conditions often include heating under reflux and the use of solvents like ethanol or acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Catalysts and optimized reaction conditions are often employed to ensure high purity and consistency in the final product.
化学反应分析
Types of Reactions
2-(4-Butoxyphenyl)-5-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or butoxyphenyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
科学研究应用
2-(4-Butoxyphenyl)-5-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
作用机制
The mechanism of action of 2-(4-Butoxyphenyl)-5-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-(4-Butoxyphenyl)-5-methylpyrimidine
- 2-(4-Butoxyphenyl)acetamide
- Butonitazene
Uniqueness
2-(4-Butoxyphenyl)-5-phenylpyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
51327-79-8 |
|---|---|
分子式 |
C20H20N2O |
分子量 |
304.4 g/mol |
IUPAC 名称 |
2-(4-butoxyphenyl)-5-phenylpyrimidine |
InChI |
InChI=1S/C20H20N2O/c1-2-3-13-23-19-11-9-17(10-12-19)20-21-14-18(15-22-20)16-7-5-4-6-8-16/h4-12,14-15H,2-3,13H2,1H3 |
InChI 键 |
GZNDZSGDTGGQAC-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


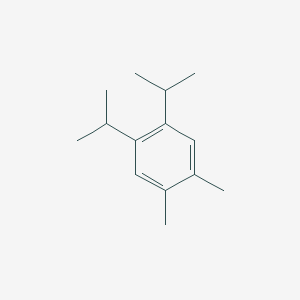
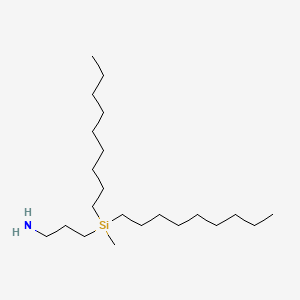


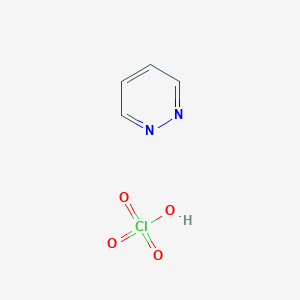

![1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene]](/img/structure/B14658894.png)
